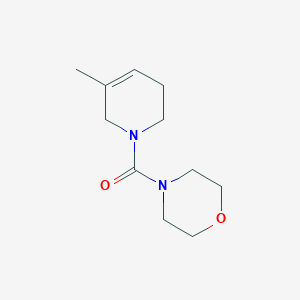
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains a bromine atom and a pyridine ring.
作用機序
The exact mechanism of action of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in cancer, neurological disorders, and antimicrobial activity needs to be further elucidated to optimize its therapeutic potential.
3. Structure-Activity Relationship: The structure-activity relationship of this compound needs to be further studied to identify more potent derivatives and optimize its activity.
4. Formulation Development: The formulation of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine needs to be optimized for its delivery and bioavailability.
Conclusion
In conclusion, 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to optimize its therapeutic potential and reduce toxicity.
実験室実験の利点と制限
The advantages of using 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine in lab experiments are that it exhibits potent activity against various cancer cell lines, microbial strains, and neurological disorders. It is also relatively easy to synthesize and purify.
The limitations of using this compound in lab experiments are that it requires specific conditions such as elevated temperatures and the use of a base for its synthesis. It also has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research and development of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine. Some of the potential areas of research are discussed below.
1. Drug Development: This compound has shown significant potential in the development of drugs for cancer, neurological disorders, and antimicrobial agents. Further research is needed to optimize its pharmacokinetic properties and reduce toxicity.
2.
合成法
The synthesis of 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine involves the reaction of 5-methyl-3,6-dihydro-2H-pyridin-1-amine with 2,4,5-tribromo-3-pyridinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N-methylpyrrolidone at elevated temperatures. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant applications of this compound are discussed below.
1. Cancer Research: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has been shown to exhibit potent anticancer activity against various cancer cell lines. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Neurological Disorders: This compound has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It acts as an acetylcholinesterase inhibitor and prevents the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
3. Antimicrobial Activity: 5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine has also been shown to exhibit potent antimicrobial activity against various microbial strains. It inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis and inhibiting their protein synthesis.
特性
IUPAC Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVCBWIBRDPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(5-methyl-3,6-dihydro-2H-pyridin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![3-[(4-Hydroxy-3-methylsulfanylbutan-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633405.png)
![2-chloro-N-(1H-pyrazol-5-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6633408.png)
![6-[(5-Oxopyrrolidin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B6633416.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)
![2,2-Dimethyl-3-[(8-nitroquinolin-4-yl)amino]propanamide](/img/structure/B6633464.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)
